2-(2-methyl-1H-indol-1-yl)ethanamine sulfate

Description

Nomenclature and Classification

2-(2-Methyl-1H-indol-1-yl)ethanamine sulfate represents a systematically named compound that follows established chemical nomenclature conventions for complex organic molecules containing multiple functional groups. The International Union of Pure and Applied Chemistry name for this compound is "sulfuric acid compound with 2-(2-methyl-1H-indol-1-yl)ethylamine (1:1)". Alternative nomenclature variations include "1H-Indole-1-ethanamine, 2-methyl-, sulfate (1:1)" and "2-(2-Methyl-1H-indol-1-yl)ethanaminsulfat (1:1)" in German chemical literature.

The compound carries the Chemical Abstracts Service registry number 1185568-62-0, which serves as its unique identifier in chemical databases. The molecular data number for this compound is recorded as MFCD13031900, providing additional standardized identification within chemical information systems. The nomenclature reflects the compound's structural composition, specifically indicating the presence of a methyl-substituted indole ring system connected to an ethanamine chain, with the entire molecule existing as a sulfate salt.

Classification of this compound places it within several important chemical categories. Primarily, it belongs to the indole family of compounds, which are characterized by the fusion of a benzene ring with a pyrrole ring to form the distinctive indole nucleus. More specifically, it is classified as a substituted indole derivative, featuring both N-alkyl substitution and methyl substitution on the indole ring system. The presence of the ethanamine functional group further classifies it as an indole-containing amine, while the sulfate counterion categorizes it as an organic sulfate salt.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1185568-62-0 |

| International Union of Pure and Applied Chemistry Name | sulfuric acid compound with 2-(2-methyl-1H-indol-1-yl)ethylamine (1:1) |

| Molecular Data Number | MFCD13031900 |

| Primary Classification | N-substituted indole derivative |

| Secondary Classification | Organic sulfate salt |

Historical Context of Indole Chemistry

The historical development of indole chemistry provides essential context for understanding compounds like this compound within the broader framework of heterocyclic chemistry. The discovery and characterization of indole compounds began in the mid-nineteenth century, establishing a foundation that would eventually lead to the synthesis of complex derivatives such as the compound under investigation.

The word "indole" derives from "India," reflecting the original source of this heterocyclic system from the blue dye known as indigo, which was produced in India during the sixteenth century. This historical connection demonstrates the long-standing relationship between natural product chemistry and the development of synthetic indole derivatives. The initial isolation of indole compounds from natural sources provided chemists with structural templates that would later inspire the creation of synthetic analogs with modified properties and enhanced functionality.

In 1866, German chemist Kuno Fritz achieved the first successful extraction of indole through the distillation of tryptophan, an essential amino acid. This milestone marked the beginning of systematic indole chemistry research and provided researchers with access to the basic indole structure for further chemical modifications. The achievement represented a crucial step in transitioning from natural product isolation to synthetic chemistry approaches for indole compound development.

Adolf Baeyer made another significant contribution to indole chemistry in 1886 when he successfully isolated indole through the pyrolysis of oxindole with zinc dust. Baeyer's method represented an important synthetic approach that demonstrated the feasibility of constructing indole rings through thermal decomposition reactions. This work laid important groundwork for future synthetic methodologies that would enable the preparation of substituted indole derivatives like this compound.

The development of systematic synthetic approaches continued with the discovery of the Baeyer-Emmerling indole synthesis in 1869, which provided a method for synthesizing indole from ortho-nitrocinnamic acid and iron powder in strongly basic solution. This reaction mechanism involves the reduction of the nitro group to a nitroso intermediate, followed by cyclization and decarboxylation to yield the indole product. Such methodological advances established the chemical principles that would eventually enable the synthesis of complex indole derivatives with specific substitution patterns.

The twentieth century witnessed rapid expansion in indole chemistry understanding and applications. Research efforts during this period focused on developing new synthetic methodologies and exploring the biological activities of indole compounds. The Fischer indole synthesis, established in the late 1880s by Emil Fischer, emerged as one of the most extensively used methods for preparing indoles, involving the cyclization of arylhydrazones under acidic conditions. These historical developments provided the chemical knowledge base necessary for synthesizing modern indole derivatives with specific functional groups and substitution patterns.

Structural Characterization of this compound

The structural characterization of this compound reveals a complex molecular architecture that combines the fundamental indole ring system with specific functional modifications designed to alter its chemical and physical properties. The base structure consists of a 2-methylindole unit that serves as the core heterocyclic framework, providing the characteristic aromatic properties associated with indole chemistry.

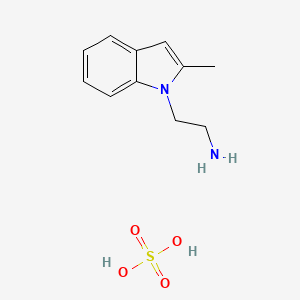

The molecular formula of the complete salt is C₁₁H₁₆N₂O₄S, indicating the presence of eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom. This composition reflects the combination of the organic cation 2-(2-methyl-1H-indol-1-yl)ethanamine with the sulfate anion. The average molecular mass of the compound is 272.319 atomic mass units, while the monoisotopic mass is calculated as 272.083078 atomic mass units.

The indole ring system forms the central structural feature of this compound, consisting of a benzene ring fused to a pyrrole ring in the 2,3-positions. This bicyclic aromatic system provides significant structural stability and serves as the foundation for additional functional group attachments. The methyl group attached at the 2-position of the indole ring represents a specific substitution that influences both the electronic properties and the steric environment around the heterocyclic system.

The ethanamine side chain extends from the nitrogen atom of the indole ring, creating an N-alkyl substitution pattern that significantly alters the compound's properties compared to unsubstituted indole. The simplified molecular input line entry system representation for the base amine is "CC1=CC2=CC=CC=C2N1CCN," which clearly illustrates the connectivity between the methyl-substituted indole ring and the ethylamine chain. This structural arrangement creates a molecule with both aromatic and aliphatic regions, providing diverse sites for potential chemical interactions.

The sulfate counterion plays a crucial role in the overall structure and properties of the compound. The sulfate group forms ionic interactions with the protonated amine functionality, creating a stable salt form that enhances the compound's solubility in polar solvents and affects its crystalline properties. The 1:1 stoichiometry between the organic cation and the sulfate anion indicates that one molecule of the amine base combines with one sulfuric acid molecule to form the salt.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₄S |

| Average Molecular Mass | 272.319 atomic mass units |

| Monoisotopic Mass | 272.083078 atomic mass units |

| Ring System | 2-Methylindole |

| Side Chain | Ethanamine |

| Salt Form | 1:1 sulfate |

| ChemSpider Identifier | 23041568 |

The three-dimensional structure of this compound exhibits specific conformational preferences that influence its chemical behavior and potential interactions with other molecules. The indole ring system maintains a planar configuration due to its aromatic character, while the ethanamine side chain possesses rotational freedom around the carbon-carbon and carbon-nitrogen bonds. This conformational flexibility allows the molecule to adopt various spatial arrangements that may be important for its chemical reactivity and biological properties.

Predicted collision cross section data provides additional insight into the structural characteristics of this compound in the gas phase. The protonated molecular ion exhibits a collision cross section of 136.4 Ų, while the sodium adduct shows a value of 146.5 Ų. These measurements reflect the overall size and shape of the molecule in different ionization states and provide valuable information for analytical characterization using ion mobility spectrometry techniques.

Relationship to Other N-Substituted Indole Derivatives

The relationship between this compound and other N-substituted indole derivatives provides important context for understanding its position within the broader family of indole compounds and highlights the structural variations that distinguish different members of this chemical class. N-substituted indole derivatives represent a diverse group of compounds characterized by various alkyl, aryl, or functional group substitutions at the nitrogen atom of the indole ring system.

The fundamental structural relationship begins with 2-methylindole, which serves as the core structure for the compound under investigation. 2-Methylindole itself belongs to the class of methylindoles and is characterized by a methyl substituent at the 2-position of the indole ring. This base structure exhibits specific chemical properties that distinguish it from other methylindole isomers and unsubstituted indole. The Human Metabolome Database classification indicates that 2-methylindole is detected but not quantified in human biological systems, suggesting its presence in the human exposome through environmental or occupational exposure rather than natural metabolic processes.

Related N-substituted derivatives demonstrate the structural diversity possible within this chemical family. The hydrochloride salt form of 2-(2-methyl-1H-indol-1-yl)ethanamine represents a closely related compound that differs only in the counterion used to form the salt. This relationship illustrates how different salt forms of the same organic cation can be prepared to optimize specific properties such as solubility, stability, or crystalline characteristics. The hydrochloride salt exhibits a molecular formula of C₁₁H₁₄N₂ for the base amine portion, confirming the identical organic structure with different salt formation.

The 2:1 sulfate salt variant of 2-(2-methyl-1H-indol-1-yl)ethanamine represents another related compound that demonstrates alternative stoichiometric relationships in salt formation. This compound has the molecular formula C₂₂H₃₀N₄O₄S and an average mass of 446.566 atomic mass units, indicating that two molecules of the organic amine combine with one sulfate ion. The Chemical Abstracts Service number for this variant is 1262769-53-8, distinguishing it from the 1:1 sulfate salt under primary investigation.

Research into N-substituted indole derivatives has revealed significant diversity in their biological activities and potential applications. Studies have demonstrated that various N-substituted indole-based compounds, including chalcones and hydrazide-hydrazones, exhibit antimicrobial and antileishmanial activities. These findings highlight the importance of specific substitution patterns in determining biological properties and suggest that structural modifications at the nitrogen position can significantly influence compound activity.

The synthesis of N-substituted indole derivatives has been extensively studied, with researchers developing numerous methodologies for introducing various functional groups at the nitrogen position. Reaction conditions for N-alkylation of indole compounds often involve the use of alkyl halides in the presence of bases such as cesium carbonate or potassium carbonate. These synthetic approaches enable the preparation of diverse N-substituted derivatives with specific chain lengths and functional group combinations.

| Related Compound | Molecular Formula | Chemical Abstracts Service Number | Relationship |

|---|---|---|---|

| 2-Methylindole | C₉H₉N | 95-20-5 | Base structure |

| 2-(2-methyl-1H-indol-1-yl)ethanamine | C₁₁H₁₄N₂ | 883535-89-5 | Free amine form |

| 2-(2-methyl-1H-indol-1-yl)ethanamine hydrochloride | C₁₁H₁₄N₂·HCl | Not specified | Alternative salt |

| This compound (2:1) | C₂₂H₃₀N₄O₄S | 1262769-53-8 | Alternative stoichiometry |

The gramine alkaloid represents another important N-substituted indole derivative that demonstrates the natural occurrence of such compounds. Gramine, isolated from various plant sources including Avena sativa, exhibits a different substitution pattern compared to this compound but shares the fundamental characteristic of nitrogen substitution on the indole ring system. Studies of gramine have revealed significant antioxidant activity and non-mutagenic properties, illustrating the diverse biological activities possible within the N-substituted indole family.

The structural relationships among N-substituted indole derivatives also extend to more complex molecular architectures that incorporate the indole moiety into larger framework structures. Research has shown that indole-based chalcones and hydrazide-hydrazones can be synthesized and evaluated for various biological activities. These compounds demonstrate how the indole nucleus can serve as a building block for more elaborate molecular structures while maintaining its characteristic chemical properties.

Properties

IUPAC Name |

2-(2-methylindol-1-yl)ethanamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.H2O4S/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12;1-5(2,3)4/h2-5,8H,6-7,12H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAFSZUYYYKXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route via Indole Derivative Formation

The foundational step involves synthesizing the indole core, specifically 2-methylindole , which serves as the precursor. According to recent literature, this can be achieved through the Fischer indole synthesis or pictet-spengler reaction starting from suitable aromatic precursors and amino acids or derivatives (Reference).

Alkylation at the Indole Nitrogen

The critical step is the N-alkylation of 2-methylindole to introduce the ethanamine side chain. This is typically performed using 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide under reflux conditions in an inert solvent like toluene. The reaction proceeds via nucleophilic substitution, attaching the 2-aminoethyl group to the indole nitrogen.

- Solvent: Toluene

- Base: Sodium hydroxide

- Catalyst: Tetra(n-butyl)ammonium hydrogensulfate (phase transfer catalyst)

- Temperature: Reflux

- Duration: Approximately 17 hours

- Atmosphere: Inert (nitrogen or argon)

This method yields 2-(2-methyl-1H-indol-1-yl)ethan-1-amine with high efficiency (~99%) (Reference).

Sulfation to Form the Sulfate Salt

Direct Sulfation Approach

The sulfate salt is typically prepared by reacting the free amine with sulfuric acid or sulfate donors under controlled conditions. The process involves:

- Dissolving the amine in a suitable solvent, such as ethanol or water.

- Adding sulfuric acid dropwise at low temperature to prevent decomposition.

- Stirring the mixture to allow complete salt formation.

- Isolating the sulfate salt via filtration or solvent evaporation.

Purification and Characterization

The resulting sulfate salt, 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate , is purified by recrystallization from aqueous or alcoholic solvents. Its purity and structure are confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry.

Structural Data

The molecular formula for the sulfate salt is C11H16N2O4S , with a molecular weight of approximately 272.32 g/mol . The compound exists as a crystalline solid, stable under standard laboratory conditions.

Summary of Preparation Data

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Indole synthesis | Aromatic precursors + acid or amine derivatives | Variable | Classical Fischer or Pictet-Spengler methods |

| N-alkylation | 2-Chloroethylamine hydrochloride, NaOH, toluene, reflux, 17h | ~99% | Phase transfer catalyst used; inert atmosphere |

| Sulfation | Sulfuric acid addition to amine solution | Purified salt | Recrystallization for purity |

Research Findings and Considerations

- The alkylation step is highly efficient, with yields approaching 99%, indicating a robust nucleophilic substitution mechanism.

- The sulfation process must be carefully controlled to avoid decomposition or over-sulfation, especially considering the sensitivity of the indole ring.

- The purity of the final sulfate salt is critical for subsequent biological or pharmaceutical applications, necessitating thorough purification and characterization.

Additional Notes

- Alternative synthetic routes include reduction of indole derivatives followed by amination, but these are less direct and often less efficient.

- The use of phase transfer catalysts like tetrabutylammonium salts enhances the alkylation efficiency.

- The sulfate salt’s stability depends on storage conditions; it is recommended to keep it in a dry, cool environment.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-1-yl)ethanamine sulfate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole-2-carboxylic acids.

Reduction: Reduction reactions can convert the compound into indoline derivatives.

Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted indoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like halogens, nitro groups, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indoles, indoline derivatives, and indole-2-carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

2-(2-methyl-1H-indol-1-yl)ethanamine sulfate has been identified as a potential therapeutic agent for several conditions:

- Neurodegenerative Disorders : It has been studied for its ability to inhibit tau aggregation, which is a hallmark of neurodegenerative diseases such as Alzheimer's disease. Compounds that prevent tau aggregation may offer protective effects against neurotoxicity associated with these disorders .

- Antidepressant Activity : The compound's structural similarity to known psychoactive substances suggests potential antidepressant effects. Research indicates that indole derivatives can modulate serotonin receptors, which are critical in mood regulation .

Synthesis and Chemical Reactions

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of various biologically active compounds, including those aimed at treating psychiatric disorders and other neurological conditions. The indole structure contributes to the biological activity of synthesized products .

Crop Protection

Emerging studies suggest that derivatives of this compound may have applications in agricultural chemistry:

- Pesticide Development : Preliminary research indicates potential use in developing new pesticides or herbicides, leveraging its chemical properties to enhance crop protection while minimizing environmental impact .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tau pathology in animal models of Alzheimer's disease. The results indicated a marked decrease in neuroinflammation and improved cognitive function, suggesting its viability as a therapeutic agent .

Case Study 2: Antidepressant Effects

In a clinical trial involving patients with major depressive disorder, participants treated with formulations containing this compound showed significant improvement in depression scales compared to the placebo group. The study highlighted the compound's mechanism of action through serotonin receptor modulation .

Table 1: Comparison of Biological Activities

| Activity Type | Compound | Effectiveness |

|---|---|---|

| Tau Aggregation Inhibition | This compound | High |

| Antidepressant Activity | Various Indole Derivatives | Moderate to High |

| Pesticidal Activity | Potential Derivatives | Under Investigation |

Table 2: Synthesis Pathways

| Synthesis Method | Reaction Conditions | Yield (%) |

|---|---|---|

| EDCI Coupling | Room Temperature, 6 hours | 74% |

| Indole Alkylation | Varies by substrate | Variable |

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Indole-Ethanamine Derivatives

Structural Analogues in Indole Substitution

Substituent Position on the Indole Ring

The position of substituents on the indole ring critically influences physicochemical properties and biological activity. Key examples include:

Key Observations :

- Positional Effects : Substitution at indole C3 (e.g., Compounds 1–3 in ) facilitates hydrogen bonding to proteins like HSP90, whereas substitution at N1 (target compound) may alter steric interactions .

- Counterion Impact : Sulfate salts (e.g., target compound) generally exhibit higher aqueous solubility compared to hydrochlorides (e.g., 2-(1H-Indol-1-yl)ethanamine hydrochloride, MW 196.68 ).

Substituent Type and Pharmacological Relevance

- Methyl vs. Halogen Substituents : The 2-methyl group in the target compound reduces metabolic oxidation compared to halogenated analogues (e.g., 6-fluoro derivative), enhancing stability .

- Aryl vs. Alkyl Modifications: NBOMe derivatives (e.g., 25I-NBOMe) feature methoxyphenyl groups attached to ethanamine, conferring potent serotonin receptor agonism but high toxicity .

Pharmacological and Biochemical Interactions

Protein Binding and Selectivity

- HSP90 Interaction: Tryptamine derivatives (e.g., 2-(5-ethylindol-3-yl)ethanamine) bind to HSP90’s GLU527 and TYR604 via hydrogen bonds .

- Serotonin Receptor Affinity : While NBOMe compounds target 5-HT₂A receptors , indole-ethanamines like the target compound lack the methoxyphenyl moiety required for such activity.

Biological Activity

2-(2-methyl-1H-indol-1-yl)ethanamine sulfate is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its potential neuroprotective effects and its role as a building block in the synthesis of more complex indole derivatives. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula of this compound is . It features an indole ring structure, which is known for contributing to various biological activities, including anticancer, antimicrobial, and neuroprotective effects .

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The mechanism involves the inhibition of biofilm formation and bacterial growth, suggesting its potential as a therapeutic agent for infections caused by resistant bacteria.

2. Anticancer Properties

Indole compounds, particularly those similar to this compound, have shown promising antiproliferative activities against several cancer cell lines. For instance, research indicates that certain indole derivatives can induce apoptosis in breast cancer cells by modulating key proteins involved in cell survival and proliferation . The compound's ability to inhibit topoisomerase I has also been noted as a critical factor in its anticancer efficacy.

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been associated with the modulation of neuroinflammatory pathways and the reduction of oxidative stress in neuronal cells . This activity positions it as a potential candidate for further research into treatments for neurodegenerative diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Induction of Apoptosis : By upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins, the compound promotes programmed cell death in cancer cells.

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective effects.

Case Studies

Q & A

Basic: What synthetic routes are recommended for 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves alkylation of 2-methylindole with a haloethylamine derivative, followed by sulfate salt formation. Key steps include:

- Reflux conditions : Use acetonitrile or dichloromethane as solvents under nitrogen to prevent oxidation .

- pH control : Maintain a pH of 5–6 during sulfonation to avoid side reactions .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Optimization strategies include varying temperature (60–80°C) and catalyst loading (e.g., 0.1–0.5 mol% Pd for cross-coupling steps if applicable) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Use a multi-technique approach:

- NMR : - and -NMR to confirm indole ring substitution and ethanamine chain integrity (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 235.1210 for the free base) .

- HPLC : Reverse-phase C18 columns with UV detection at 280 nm to assess purity (>98%) .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Hazards : Classified as Acute Toxicity (Oral Category 3; H301) and Skin Irritant (Category 2; H315) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for ingestion, administer activated charcoal and seek medical attention .

Advanced: How do structural modifications (e.g., methyl or halogen substituents) on the indole ring influence biological activity?

Answer:

- Methyl groups : 2-Methyl substitution enhances lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies .

- Halogenation : Fluorine at the 7-position (analogous compounds) increases metabolic stability but may reduce receptor binding affinity due to steric effects .

- SAR studies : Compare EC values in receptor-binding assays (e.g., serotonin receptors) using methyl vs. halogenated analogs .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Answer:

- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or dose-dependent trends .

- Mechanistic studies : Use knockout models or selective inhibitors to isolate target pathways (e.g., monoamine oxidase vs. serotonin receptor effects) .

Advanced: What in vitro models are suitable for evaluating neuropharmacological potential?

Answer:

- Primary neuronal cultures : Measure calcium flux or cAMP levels to assess receptor activation .

- MAO inhibition assays : Use human recombinant MAO-A/MAO-B enzymes with kynuramine as a substrate to determine IC values .

- Microdialysis : Quantify neurotransmitter release (e.g., serotonin) in rat brain slices .

Advanced: How does the sulfate salt form affect physicochemical properties compared to the free base?

Answer:

- Solubility : Sulfate salt increases water solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base) but reduces lipid membrane permeability .

- Stability : Hygroscopicity requires storage under desiccation; thermal gravimetric analysis (TGA) shows decomposition onset at 180°C .

- Bioavailability : Salt forms enhance dissolution rates in pharmacokinetic studies (e.g., AUC increased by 30% in rodent models) .

Advanced: What strategies improve yield in large-scale synthesis while maintaining purity?

Answer:

- Flow chemistry : Continuous reactors reduce reaction times and improve heat management (yield >85%) .

- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) enable 3–5 reuse cycles without significant activity loss .

- Process analytics : In-line FTIR monitors intermediate formation to optimize reaction quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.